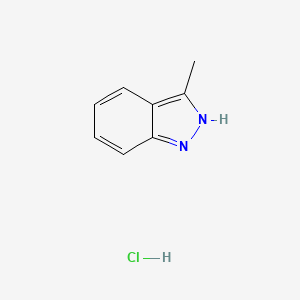![molecular formula C11H10N2O4S B2697983 (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid CAS No. 895839-74-4](/img/structure/B2697983.png)
(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is an intriguing compound due to its complex molecular structure and diverse chemical properties. It belongs to the family of heterocyclic compounds, specifically pyrimidines, and features both cyclic and acyclic functional groups that lend it a variety of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid can be approached via multiple synthetic routes:
Cyclopentannulation of thiophene derivatives: : This route involves the cyclization of a thiophene derivative with a suitable precursor to form the cyclopenta[4,5]thieno moiety
Microwave-assisted synthesis: : Microwave irradiation can be employed to accelerate the synthesis, yielding the target compound in reduced timeframes with potentially higher yields.
Industrial Production Methods
Industrial production of this compound typically involves:
Batch processing: : Utilizes sequential addition of reagents and intermediate purification steps.
Flow chemistry: : Offers continuous production with better control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation reactions to form derivatives with varying oxidation states, often using reagents like potassium permanganate.
Reduction: : Can be reduced using agents like sodium borohydride to alter the ketone or other reducible groups.
Substitution: : Halogenation and nucleophilic substitution reactions with reagents like phosphorus tribromide or sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: : Phosphorus tribromide, thionyl chloride.
Major Products
Oxidized derivatives: : Hydroxy-acid compounds.
Reduced derivatives: : Alkanes or alcohol derivatives.
Substituted compounds: : Various halogenated and nucleophilic substitution products.
Scientific Research Applications
Chemistry
Catalysts: : Utilized as ligands or intermediates in catalysis.
Synthesis of heterocyclic compounds: : A building block for complex molecules.
Biology
Enzyme inhibitors: : Acts on specific enzymes due to its structural similarity with biological substrates.
Antimicrobial agents: : Shows potential due to its unique structural properties.
Medicine
Drug development: : Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Biomarker discovery: : Used in research focused on identifying novel biomarkers.
Industry
Material science: : Used in the development of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through:
Molecular targets: : Interacts with specific proteins or enzymes, modulating their activity.
Pathways: : Involved in signal transduction pathways, influencing cellular responses and biochemical cascades.
Comparison with Similar Compounds
Unique Features
Complexity: : The combination of cyclopenta[4,5]thieno and pyrimidine rings makes it structurally unique.
Functional Groups: : The presence of both hydroxy and oxo groups confers diverse reactivity.
Similar Compounds
(2-hydroxy-4-oxo-6,7-dihydro-4H-pyrido[3,2-d]pyrimidin-3(5H)-yl)acetic acid: : Similar structure but with a pyrido ring instead of cyclopenta[4,5]thieno.
(2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoic acid: : Propanoic acid analog.
There you have it—a detailed dive into the world of (2-hydroxy-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid. Curious about anything specific?
Properties
IUPAC Name |
2-(10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7(15)4-13-10(16)8-5-2-1-3-6(5)18-9(8)12-11(13)17/h1-4H2,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUAJKOGYPHYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,4S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B2697902.png)
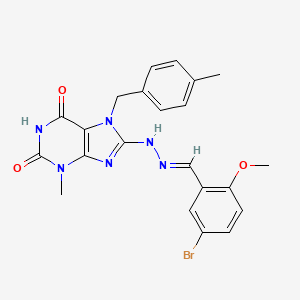
![Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2697904.png)
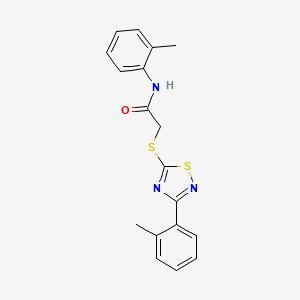
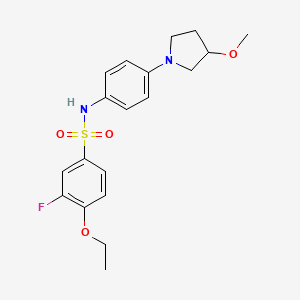
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2697910.png)
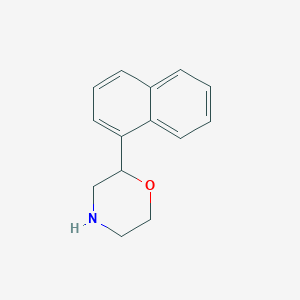
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2697912.png)
![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B2697913.png)
![[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2697914.png)
![2-(3-(Diethylamino)propyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697915.png)
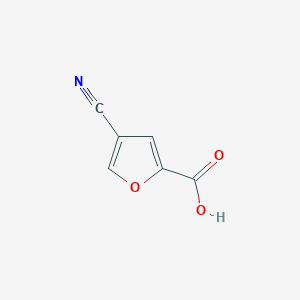
![2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid](/img/structure/B2697918.png)
